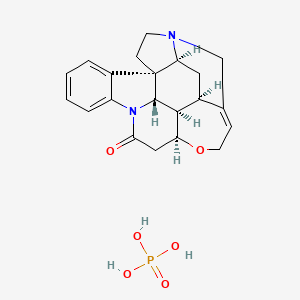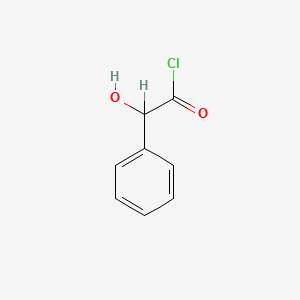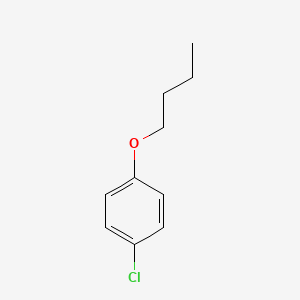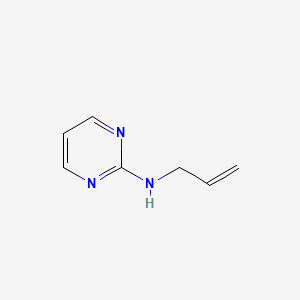
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl
Vue d'ensemble
Description
The compound "4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl" is a biphenyl derivative, which is a class of compounds known for their two phenyl rings connected by a single bond. The presence of chloro and fluoro substituents on the biphenyl core suggests that this compound may exhibit interesting electronic, physical, and chemical properties, potentially making it useful in various applications such as liquid crystal displays (LCDs) and other advanced materials.
Synthesis Analysis
The synthesis of biphenyl derivatives with various substituents has been explored in the literature. For instance, compounds with a 4-butyl-phenyltolane core have been synthesized and characterized, showing promising liquid crystalline properties . Similarly, terphenyl structures with lateral fluoro substituents have been modified to optimize nematic properties for use in high-stability liquid crystals . Although these studies do not directly describe the synthesis of "4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl," they provide insight into the synthetic strategies that could be employed for such biphenyl derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is crucial in determining their mesomorphic and dielectric properties. Studies have shown that the dihedral angle between phenyl rings and the type of substituents can significantly influence these properties . For example, the dihedral angle between the 4-fluorophenyl ring and the 4-chlorophenyl ring in a related compound was found to be 56.13°, which affects the crystal packing and intermolecular interactions . These findings suggest that the molecular structure of "4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl" would also be a key factor in its behavior and potential applications.
Chemical Reactions Analysis
The reactivity of biphenyl derivatives can be influenced by the presence of substituents such as fluorine and chlorine. For instance, the study of weak interactions in chloro- and fluoro-substituted compounds has revealed the presence of hydrogen bonds and halogen interactions, which can affect the overall stability and reactivity of the molecules . These interactions are important when considering the chemical reactions that "4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl" may undergo or catalyze.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are closely related to their molecular structure. High birefringence and dielectric anisotropy are desirable traits for materials used in LCDs, and modifications to the biphenyl core can be made to enhance these properties . The electron diffraction studies of similar compounds have provided detailed information on bond lengths and angles, which are essential for understanding the barrier to internal rotation and non-planarity of the biphenyl core . These structural details are directly related to the physical properties such as birefringence and could be extrapolated to predict the behavior of "4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl."
Mécanisme D'action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be hypothesized that it undergoes electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential to undergo electrophilic aromatic substitution, it could potentially interfere with biochemical pathways involving aromatic compounds .
Pharmacokinetics
Based on its molecular weight of 154637 , it can be hypothesized that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given its potential to undergo electrophilic aromatic substitution, it could potentially lead to the formation of new aromatic compounds .
Orientations Futures
Propriétés
IUPAC Name |
1-(1-chloropropyl)-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF/c1-2-14(16)12-9-7-11(8-10-12)13-5-3-4-6-15(13)17/h3-10,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMPWSFPVQMJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381831 | |
| Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloropropyl)-2'-fluoro-1,1'-biphenyl | |
CAS RN |
58828-09-4 | |
| Record name | 4-(1-chloropropyl)-2'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)






![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)



